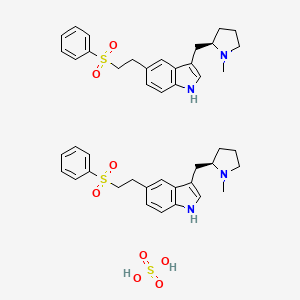

Eletriptan hemisulfate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

219790-71-3 |

|---|---|

Molecular Formula |

C44H54N4O8S3 |

Molecular Weight |

863.1 g/mol |

IUPAC Name |

5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole;sulfuric acid |

InChI |

InChI=1S/2C22H26N2O2S.H2O4S/c2*1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20;1-5(2,3)4/h2*2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3;(H2,1,2,3,4)/t2*19-;/m11./s1 |

InChI Key |

IYVZCNNIKYUHHM-WXMGBDCWSA-N |

Isomeric SMILES |

CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.OS(=O)(=O)O |

Canonical SMILES |

CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.OS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Chemistry of Eletriptan Hemisulfate

Established Synthetic Pathways for Eletriptan (B1671169)

A prominent and commercially significant process for synthesizing Eletriptan begins with a pre-formed 5-bromoindole (B119039) derivative. beilstein-journals.orgnewdrugapprovals.orgmdpi.com This pathway is notable for its sequential introduction of the key structural components onto the indole (B1671886) scaffold. A key challenge in this route is the potential for dimer formation during certain reduction stages, which has led to process refinements to improve purity and yield. google.comepo.orgmdpi.com

The introduction of the pyrrolidine-containing side chain at the C3 position of the indole ring is a critical step. Several acylation techniques have been developed to achieve this transformation efficiently.

One widely used method involves the use of a Grignard reagent, such as ethylmagnesium bromide, to deprotonate the 5-bromoindole, forming a reactive magnesium salt. mdpi.comgoogle.com This intermediate is then acylated by reacting it with an N-protected proline derivative, typically N-benzyloxycarbonyl-D-proline acid chloride. beilstein-journals.orggoogle.com A process enhancement involves the concurrent addition of the Grignard reagent and the acid chloride to the reactor, a technique that minimizes side reactions and increases the yield from approximately 50% to 82%. beilstein-journals.orgnewdrugapprovals.org

An alternative approach to acylation involves catalysis by a Lewis acid, which facilitates a Friedel-Crafts type reaction between 5-bromoindole and N-carbobenzoxy-(Cbz)-prolyl chloride. google.comgoogle.com To circumvent issues like dimer formation in subsequent steps, another strategy involves the N-acetylation of the indole nitrogen on the (R)-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole intermediate before proceeding with further coupling reactions. google.comnih.gov This protective step is later reversed via hydrolysis. nih.gov

The phenylsulfonyl-ethyl side chain at the C5 position is typically installed using a Heck-type coupling reaction. beilstein-journals.orgmdpi.com This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between the 5-position of the bromo-indole derivative and phenyl vinyl sulfone. nih.govgoogleapis.com The reaction is generally carried out in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297), a phosphine (B1218219) ligand like tri-o-tolylphosphine, and a base, commonly triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA), in a solvent like N,N-dimethylformamide (DMF). google.comnih.govbeilstein-journals.org This step creates a vinyl linkage, which is subsequently reduced. beilstein-journals.orgnih.gov

Following the Heck coupling, the resulting ethenyl double bond is reduced to an ethyl group to yield the final saturated side chain. beilstein-journals.org This is typically achieved through catalytic hydrogenation. google.com A variety of catalysts are effective for this transformation, including palladium on carbon (Pd/C), Raney nickel, platinum oxide, rhodium, and ruthenium. google.comepo.org The reduction can be performed under hydrogen gas pressure, often ranging from 1 to 15 atmospheres, or by using a hydrogen source like formic acid or ammonium (B1175870) formate. google.comepo.org

In routes where an acyl group was introduced at C3, reduction of the carbonyl group is also necessary. This is often accomplished using a powerful hydride reducing agent, such as lithium aluminium hydride (LiAlH₄), which can simultaneously reduce the carbonyl and, in some cases, the N-Cbz protecting group to an N-methyl group. beilstein-journals.orggoogle.com

An alternative and elegant approach to Eletriptan involves the use of a Mitsunobu reaction. beilstein-journals.org This strategy creates a highly functionalized substrate specifically designed for a subsequent intramolecular Heck reaction. beilstein-journals.orgnewdrugapprovals.org The Mitsunobu reaction, known for its mild conditions and ability to form carbon-nitrogen or carbon-oxygen bonds with inversion of stereochemistry, is employed to assemble a precursor that contains both the aryl halide and the alkene moieties within the same molecule. beilstein-journals.orgorgsyn.orgorganic-synthesis.com The subsequent intramolecular Heck reaction then efficiently constructs the core indole ring system, offering a concise and convergent route to Eletriptan and its analogues. beilstein-journals.org

The strategic use of transition metal catalysts is fundamental to several key steps in Eletriptan synthesis, most notably the Heck reaction. mdpi.com Palladium catalysts are overwhelmingly favored for this transformation. googleapis.com Nickel catalysts have also been cited as effective alternatives for the coupling of 5-bromoindole with phenyl vinyl sulfone. google.comepo.org The choice of catalyst, ligand, and base can significantly influence reaction efficiency, yield, and purity.

The table below summarizes typical components used in the Heck-type coupling step for Eletriptan synthesis. google.comnih.gov

| Component | Examples | Role |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂), Nickel Catalysts | Facilitates oxidative addition and reductive elimination cycle |

| Ligand | Tri-o-tolylphosphine, Other Triarylphosphines | Stabilizes the metal center and influences reactivity |

| Base | Triethylamine (TEA), DIPEA, K₂CO₃, Na₂CO₃, Cs₂CO₃ | Neutralizes the acid generated during the catalytic cycle |

| Solvent | DMF, Acetonitrile (B52724), Toluene | Provides the reaction medium |

Multi-Step Process Route from Bromo-Indole

Novel and Modified Synthetic Methodologies

The synthesis of eletriptan has evolved to overcome challenges associated with earlier methods, focusing on improving yield, purity, and efficiency.

Condensation and Acylation Strategies Utilizing Specific Precursors

A prevalent strategy for constructing the eletriptan molecule involves the condensation and acylation of key precursors. One common approach begins with 5-bromoindole, which undergoes a Heck reaction with phenyl vinyl sulfone. google.comepo.org This is followed by an acylation step at the 3-position of the indole ring. google.comepo.org

A notable process developed by Pfizer starts with a preformed bromo-indole derivative. beilstein-journals.org To optimize the acylation of the indole ring on a larger scale, ethylmagnesium bromide and the corresponding N-Cbz-proline acid chloride are added simultaneously to the reactor. beilstein-journals.orgbeilstein-journals.org This concurrent addition prevents the reagents from reacting with each other and increases the reaction yield significantly. beilstein-journals.org The resulting intermediate then undergoes further transformations to yield eletriptan. beilstein-journals.org

Another novel process involves the condensation of benzenesulfonyl ethene with 5-bromo indole, followed by a Friedel-Crafts acylation reaction with N-CBZ-prolyl chloride to obtain an intermediate. google.com This is then subjected to a one-step reduction to yield eletriptan. google.com

Table 1: Key Condensation and Acylation Reactions in Eletriptan Synthesis

| Reactant 1 | Reactant 2 | Key Reaction Type | Resulting Intermediate |

|---|---|---|---|

| 5-Bromoindole | Phenyl vinyl sulfone | Heck Reaction | 5-(2-(phenylsulfonyl)vinyl)-1H-indole derivative |

| 5-Bromo-1H-indole | N-CBZ-prolyl chloride | Friedel-Crafts Acylation | 3-(N-CBZ-2-pyrrolidinyl)carbonyl-5-bromo-1H-indole |

One-Step Reduction Reactions in the Synthesis Cascade

Reduction reactions are critical in the final stages of eletriptan synthesis. A one-step reduction process has been developed to convert the acylated intermediate directly to eletriptan. google.com This reduction is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH4). google.comepo.orgbeilstein-journals.org This single step simultaneously reduces the carbonyl group of the proline side chain and the Cbz-protecting group to a methyl group. beilstein-journals.org

Other hydride reducing agents that can be employed include sodium borohydride (B1222165) (NaBH4), lithium borohydride (LiBH4), sodium cyanoborohydride (NaCNBH3), and sodium triacetoxyborohydride. google.comepo.org The choice of reducing agent and reaction conditions, such as solvent and temperature, can be optimized to maximize yield and purity. google.comepo.org For instance, the reduction of (R)-(1-methylpyrrolidin-2-yl)(5-(2-(phenylsulfonyl)ethyl)-1H-indol-3-yl)methanone is often carried out in THF at temperatures ranging from 0°C to reflux. google.com

Catalytic hydrogenation is another method used for reduction, particularly for the double bond in the phenylsulfonyl)ethenyl side chain. nih.govd-nb.info Catalysts such as palladium on carbon (Pd/C) are commonly used for this purpose. nih.govd-nb.info

Table 2: Reducing Agents for Eletriptan Synthesis

| Reducing Agent | Functional Group Reduced |

|---|---|

| Lithium aluminum hydride (LiAlH4) | Carbonyl and Cbz-protecting group |

| Sodium borohydride (NaBH4) | Carbonyl group |

Challenges and Limitations in Direct Fischer Indole Synthesis for the Eletriptan Core

The Fischer indole synthesis is a fundamental method for creating the indole nucleus. However, the direct application of this method to synthesize the core of eletriptan presents significant challenges. beilstein-journals.orgnewdrugapprovals.orgnih.gov The primary issue is the instability of the required phenylhydrazine (B124118) intermediate under the harsh acidic and high-temperature conditions necessary for the cyclization step. beilstein-journals.orgnewdrugapprovals.orgnih.gov This instability leads to low yields and the formation of impurities. nih.govnumberanalytics.com

Enzymatic Approaches in Precursor Synthesis

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral precursors required for eletriptan production.

Chiral Resolution of Amino Acid Derivatives

The synthesis of eletriptan requires the optically pure (R)-enantiomer of a proline derivative. mdpi.com Chiral resolution is a key technique to separate racemic mixtures of amino acid derivatives into their constituent enantiomers. mdpi.comtcichemicals.comnih.gov High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common method for this purpose. nih.govphenomenex.com These CSPs can contain chiral selectors that form transient diastereomeric complexes with the enantiomers, allowing for their separation. nih.govphenomenex.com For amino acid derivatives, derivatization, such as forming N-alpha-acylamino acid esters, can enhance the enantioselectivity of the separation. nih.gov

Application of Proline Selective Acylase

An exemplary enzymatic approach for obtaining a key precursor for eletriptan is the use of a proline-selective acylase. researchgate.netscribd.com Benzyloxycarbonyl-D-proline, a crucial intermediate in eletriptan synthesis, can be produced through the resolution of N-benzyloxycarbonyl-DL-proline. researchgate.net This resolution is achieved using a proline-selective acylase enzyme derived from Arthrobacter sp.. researchgate.net This enzyme selectively hydrolyzes the N-acyl group from the L-proline enantiomer, allowing for the separation of the desired D-enantiomer. google.com This biocatalytic method provides a highly efficient and stereoselective route to the chiral precursor.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 5-bromoindole |

| (R)-1-acetyl-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole |

| (R)-1-acetyl-5-[2(phenylsulfonyl)ethyenyl]-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole |

| (R)-5-[(2-phenylsulfonyl)ethenyl]-3-(N-methylpyrrolidine-2-ylmethyl)-1H-indole |

| (R)-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole |

| (R)-5-[2(phenylsulfonyl)ethyl]-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole |

| 3-(N-CBZ-2-pyrrolidinyl) formyl-5-(2-benzenesulfonyl-vinyl-1- radical)-1H-indole |

| 5-[2-(benzenesulfonyl) ethylene (B1197577) acyl]-1H-indole |

| Benzyloxycarbonyl-D-proline |

| Eletriptan |

| Eletriptan hemisulfate |

| N-benzyloxycarbonyl-DL-proline |

| N-CBZ-prolyl chlorine |

| Phenyl vinyl sulfone |

| (R)-(1-methylpyrrolidin-2-yl)(5-(2-(phenylsulfonyl)ethyl)-1H-indol-3-yl)methanone |

| (R)-benzyl-2-(5-(2-(phenylsulfonyl)ethyl)-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylate |

| 1-[(benzyloxy)carbonyl]-D-proline |

| 5-bromo-3-{[(2R)-1-methylpyrrolidin-2-yl]methyl}-1H-indole |

| Phenylhydrazine |

| Benzenesulfonyl ethene |

| Ethylmagnesium bromide |

| Lithium aluminum hydride |

| Sodium borohydride |

| Lithium borohydride |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride |

Molecular Pharmacological Characterization of Eletriptan

Serotonin (B10506) (5-HT) Receptor Binding Profile and Affinities

Eletriptan's pharmacological action is defined by its specific binding profile to various serotonin receptor subtypes. It exhibits a high affinity for the 5-HT1B, 5-HT1D, and 5-HT1F receptors, which are centrally implicated in migraine mechanisms. drugbank.comnih.gov Its interaction with other receptor subtypes is significantly lower, contributing to its targeted therapeutic effect.

Eletriptan (B1671169) demonstrates a strong binding affinity for human 5-HT1B, 5-HT1D, and 5-HT1F receptors. nih.govwikipedia.org Kinetic studies have revealed that eletriptan binds with high specificity to these receptors. nih.govelsevierpure.com Notably, its affinity for the 5-HT1D receptor is over six-fold higher than that of sumatriptan (B127528), and its affinity for the 5-HT1B receptor is more than three-fold higher. nih.govelsevierpure.com This potent binding is consistent with its effective vasoconstrictor activity, a key element in its anti-migraine action. nih.govelsevierpure.com

| Compound | 5-HT1B Receptor (KD) | 5-HT1D Receptor (KD) |

|---|---|---|

| Eletriptan | 3.14 | 0.92 |

| Sumatriptan | 11.07 | 6.58 |

Eletriptan exhibits low to no affinity for several other serotonin receptor subtypes, including 5-HT2A, 5-HT2C, 5-HT3, 5-HT4, 5-HT5A, and 5-HT6 receptors. drugbank.comwikipedia.org This selectivity for the 5-HT1 receptor family is a hallmark of the triptan class and is crucial for minimizing off-target effects.

A key feature of eletriptan's safety and specificity is its lack of significant pharmacological activity at non-serotonergic receptors. drugbank.comwikipedia.org Studies have shown that it does not have a meaningful affinity for adrenergic (alpha1, alpha2, or beta), dopaminergic (D1 or D2), muscarinic, or opioid receptors. drugbank.comwikipedia.org This minimizes the potential for a broad range of side effects commonly associated with less selective agents.

Receptor Agonism and Downstream Molecular Mechanisms

Eletriptan functions as an agonist at the 5-HT1B and 5-HT1D receptors. nih.govdrugbank.com This agonism initiates a series of molecular events that are believed to underlie its therapeutic effects in treating acute migraine.

The prevailing theory for the efficacy of 5-HT1 receptor agonists in migraine treatment involves their action on cranial blood vessels. wikipedia.org During a migraine attack, it is thought that cranial blood vessels become painfully dilated. patsnap.comscilit.com Eletriptan, by acting as an agonist at 5-HT1B receptors located on the smooth muscle cells of these intracranial blood vessels, induces vasoconstriction. nih.govpatsnap.com This narrowing of the dilated arteries is believed to correlate with the relief of the throbbing headache pain characteristic of a migraine. wikipedia.orgpatsnap.com This vasoconstrictor response is considered a primary mechanism of action for triptans in aborting a migraine attack. scilit.comnih.gov

Inhibition of Pro-Inflammatory Neuropeptide Release via 5-HT1D Receptor Activation on Sensory Nerve Endings

A key mechanism in the efficacy of eletriptan is its ability to inhibit the release of pro-inflammatory neuropeptides from perivascular trigeminal nerve endings. nih.govnih.gov This action is primarily mediated through the activation of 5-HT1D receptors located on these sensory nerves. nih.govresearchgate.netnih.gov During a migraine, the trigeminal nerves are activated, leading to the release of vasoactive and pro-inflammatory neuropeptides, including Calcitonin Gene-Related Peptide (CGRP) and Substance P. nih.gov These neuropeptides contribute to the painful dilation of cranial blood vessels and a state of "neurogenic inflammation."

Eletriptan, by binding to and activating the presynaptic 5-HT1D autoreceptors on these nerve terminals, effectively puts a brake on this process. This activation inhibits the further release of CGRP and Substance P, thereby reducing the inflammatory cascade and attenuating the transmission of pain signals. nih.gov The ability of eletriptan to suppress the release of these key inflammatory mediators is a cornerstone of its anti-migraine effect.

Kinetic Aspects of Receptor-Ligand Interactions

The interaction between a drug and its receptor is not static; it is a dynamic process characterized by the rates of association and dissociation. These kinetic parameters provide valuable insights into the drug's onset of action and duration of effect at the molecular level.

Association and Dissociation Rates at 5-HT1B and 5-HT1D Receptors

Kinetic studies have revealed important differences in how eletriptan interacts with its target receptors compared to other triptans. Research utilizing radioligand binding assays with [3H]eletriptan has allowed for the determination of its association (kon) and dissociation (koff) rates at human recombinant 5-HT1B and 5-HT1D receptors. nih.gov

One pivotal study found that while the association and dissociation rates for both eletriptan and the first-generation triptan, sumatriptan, could be accurately determined at the 5-HT1D receptor only at a controlled temperature of 4°C, significant differences were observed. nih.govelsevierpure.com At this temperature, [3H]eletriptan demonstrated a significantly faster association rate and a significantly slower dissociation rate compared to [3H]sumatriptan. nih.govelsevierpure.comresearchgate.net

These kinetic characteristics suggest that eletriptan binds to the 5-HT1D receptor more rapidly and remains bound for a longer duration than sumatriptan. This combination of a fast "on-rate" and a slow "off-rate" contributes to its high affinity and potent activity at this receptor subtype. nih.gov Specifically, [3H]eletriptan was found to have an over 6-fold higher affinity at the 5-HT1D receptor and an over 3-fold higher affinity at the 5-HT1B receptor when compared to [3H]sumatriptan. nih.gov

Comparative Kinetic Studies with Other Triptan Ligands

While detailed kinetic studies providing specific association and dissociation rates for all second-generation triptans are not as readily available as for eletriptan and sumatriptan, comparative affinity studies confirm that eletriptan, along with zolmitriptan, naratriptan, and rizatriptan, exhibits the highest affinity for the human 5-HT1B and 5-HT1D receptors among the triptan class. nih.gov

The following table summarizes the comparative kinetic and affinity data for eletriptan and sumatriptan at the human 5-HT1B and 5-HT1D receptors, highlighting the distinct kinetic profile of eletriptan.

| Ligand | Receptor | Association Rate (kon) (min⁻¹ nM⁻¹) | Dissociation Rate (koff) (min⁻¹) | Affinity (KD) (nM) |

| [³H]Eletriptan | 5-HT1D | 0.249 | 0.027 | 0.92 |

| [³H]Sumatriptan | 5-HT1D | 0.024 | 0.037 | 6.58 |

| [³H]Eletriptan | 5-HT1B | Not accurately determined | Not accurately determined | 3.14 |

| [³H]Sumatriptan | 5-HT1B | Not accurately determined | Not accurately determined | 11.07 |

Data sourced from Napier et al. (1999). Kinetic parameters for the 5-HT1D receptor were determined at 4°C. nih.gov

The significantly faster association rate of eletriptan at the 5-HT1D receptor may contribute to its rapid onset of action, while its slower dissociation rate could be a factor in its sustained therapeutic effect. These kinetic advantages, coupled with its high affinity for both 5-HT1B and 5-HT1D receptors, provide a molecular basis for the clinical efficacy of eletriptan hemisulfate in the management of migraine.

Biochemical Metabolism and Biotransformation of Eletriptan

Major Enzymatic Biotransformation Pathways

The metabolism of eletriptan (B1671169) is a sophisticated process governed by specific enzymes, leading to several metabolic products. The primary transformation is N-demethylation, an oxidative reaction that produces the compound's only known active metabolite.

In vitro and in vivo studies have conclusively identified the cytochrome P450 enzyme CYP3A4 as the principal enzyme responsible for the metabolism of eletriptan drugbank.comdrugs.comfree.frpatsnap.com. This enzyme, located mainly in the liver and intestine, facilitates the first-pass metabolism of the drug tandfonline.comwikipedia.org. The biotransformation of eletriptan by human liver microsomes follows Michaelis-Menten kinetics fda.gov.

The critical role of CYP3A4 is underscored by drug interaction studies. When eletriptan is co-administered with potent CYP3A4 inhibitors, its plasma concentrations increase significantly. For example, the presence of ketoconazole can lead to an approximate 3-fold increase in the maximum plasma concentration (Cmax) and a 6-fold increase in the area under the curve (AUC) drugs.comhres.ca. Similarly, erythromycin, another CYP3A4 inhibitor, has been shown to cause a 2-fold increase in Cmax and a 4-fold increase in AUC drugs.comhres.ca. While eletriptan is a substrate for CYP3A4, it does not appear to be a significant inhibitor or inducer of the enzyme at clinical doses drugsporphyria.netdrugbank.com. Studies using human hepatocytes in primary culture predict a lack of clinically significant CYP3A4 induction in vivo drugbank.com.

The primary metabolic pathway for eletriptan is N-demethylation of the pyrrolidine ring, which results in the formation of N-desmethyleletriptan, the only known active metabolite drugbank.comfree.frnih.govfda.gov. This metabolite demonstrates a pharmacological profile similar to the parent compound, causing vasoconstriction in animal models drugs.comfda.gov.

| Attribute | Eletriptan (Parent Drug) | N-desmethyleletriptan (Active Metabolite) |

| Pharmacological Activity | Active | Active drugbank.comnih.govfda.gov |

| Relative Plasma Concentration | 100% | 10-20% of parent drug drugs.comfda.govnih.gov |

| Terminal Elimination Half-life | ~4 hours drugbank.comdrugs.com | ~13 hours drugs.comfda.gov |

| Primary Metabolic Pathway | Metabolized by CYP3A4 | Formed via N-demethylation of Eletriptan free.fr |

| Contribution to Effect | Primary contributor | Unlikely to contribute significantly drugs.comfda.gov |

This table provides a comparative overview of Eletriptan and its active metabolite.

Context within Xenobiotic Metabolism Pathways

The metabolism of eletriptan is a classic example of xenobiotic biotransformation, a multi-phase process that the body uses to detoxify and eliminate foreign substances. Eletriptan's journey begins with Phase I metabolism, which involves the introduction or exposure of functional groups. This is primarily accomplished through oxidation reactions catalyzed by the cytochrome P450 system, with CYP3A4 playing the dominant role in converting eletriptan to its N-demethylated and N-oxide metabolites free.frpatsnap.comnih.gov. These initial reactions increase the polarity of the molecule. Following Phase I, the metabolites, including the indole (B1671886) acetic acid derivative, may undergo Phase II metabolism nih.gov. This phase involves conjugation reactions, such as glucuronidation, where an endogenous molecule (glucuronic acid) is attached to the metabolite, further increasing its water solubility and facilitating its elimination from the body via urine and feces nih.gov.

Protein Binding Interactions

Once in systemic circulation, a significant portion of eletriptan binds to plasma proteins. This interaction is a key determinant of the drug's distribution and availability to exert its pharmacological effects, as only the unbound fraction is free to diffuse across membranes to reach its target receptors or be metabolized and excreted wikipedia.org.

Eletriptan exhibits moderate binding to plasma proteins drugbank.comdrugs.comfda.gov. Quantitative assessments have consistently shown that approximately 85% of the eletriptan in the blood is bound to these proteins drugbank.comdrugs.comnih.govfda.govresearchgate.net. The bound fraction can act as a temporary reservoir, slowly releasing the drug as the unbound concentration decreases due to metabolism and elimination wikipedia.org. This binding is a reversible process, maintaining an equilibrium between the bound and unbound states in the plasma wikipedia.org.

| Parameter | Value | Source(s) |

| Plasma Protein Binding | ~85% | drugbank.comdrugs.comnih.govfda.govresearchgate.net |

| Binding Description | Moderate | drugbank.comdrugs.comfda.gov |

This table summarizes the key quantitative data regarding Eletriptan's interaction with plasma proteins.

Molecular Interactions with Human Serum Albumin (HSA)

The interaction between eletriptan and Human Serum Albumin (HSA), the primary carrier protein in blood plasma, has been elucidated through spectroscopic and molecular docking studies. semanticscholar.org Research indicates that eletriptan binds to HSA with moderate affinity, with approximately 85% of the drug being protein-bound in plasma. drugbank.comfda.govdrugs.com

The binding mechanism involves the quenching of HSA's intrinsic fluorescence upon interaction with eletriptan. semanticscholar.org This quenching is identified as a static process, resulting from the formation of an eletriptan-HSA complex. semanticscholar.org Spectroscopic analysis at different temperatures has been used to calculate the quenching and binding constants, which are detailed in the tables below. semanticscholar.org

| Temperature (K) | Stern-Volmer Quenching Constant (Ksv) (×10³ L/mol) | Binding Constant (Kb) (×10³ L/mol) | Number of Binding Sites (n) |

|---|---|---|---|

| 296 | 8.711 | 15.41 | 1.351 |

| 304 | 5.438 | 3.712 | 1.164 |

| 312 | 3.116 | 0.911 | 1.023 |

Thermodynamic analysis of the binding interaction provides insight into the forces driving the complex formation. The negative values for Gibbs free energy (ΔG) indicate a spontaneous binding process. The negative enthalpy change (ΔH) and negative entropy change (ΔS) suggest that the primary interactive forces are hydrogen bonds and van der Waals forces. semanticscholar.org

| Parameter | Value |

|---|---|

| Enthalpy Change (ΔH) | -83.18 kJ/mol |

| Entropy Change (ΔS) | -201.1 J/mol·K |

Furthermore, the interaction with eletriptan induces conformational changes in HSA, modifying its secondary structure and the microenvironment of its aromatic amino acid residues. semanticscholar.org Molecular docking studies have suggested that eletriptan likely binds to site III (subdomain IB) of the HSA molecule. semanticscholar.org

Influence of Metal Ions on Protein Binding Affinity

The binding affinity of eletriptan to HSA is significantly affected by the presence of various metal ions. semanticscholar.org The presence of certain metal ions can either enhance or diminish the stability of the eletriptan-HSA complex, which may have implications for the drug's distribution and availability. semanticscholar.org

Studies have shown that the presence of Calcium (Ca²⁺) and Sodium (Na⁺) ions increases the binding constant (Kb) of the eletriptan-HSA system. semanticscholar.org This suggests the formation of stable eletriptan-metal ion-HSA complexes, potentially through a metal ion bridge, which could prolong the storage time of eletriptan in the bloodstream. semanticscholar.org

Conversely, other metal ions, including Cobalt (Co²⁺), Magnesium (Mg²⁺), and Iron (Fe³⁺), have been found to decrease the binding constant. semanticscholar.org This reduction in binding affinity implies that these ions may lower the accumulation of eletriptan in the blood over time. semanticscholar.org

| System | Binding Constant (Kb) (×10³ L/mol) |

|---|---|

| Eletriptan-HSA | 3.712 |

| Eletriptan-HSA-Ca²⁺ | 4.615 |

| Eletriptan-HSA-Co²⁺ | 2.911 |

| Eletriptan-HSA-Na⁺ | 4.013 |

| Eletriptan-HSA-Mg²⁺ | 3.412 |

| Eletriptan-HSA-Fe³⁺ | 3.117 |

Advanced Analytical Methodologies for Eletriptan Hemisulfate

Chromatographic Techniques for Chemical Analysis

Chromatographic methods are fundamental for the separation, identification, and quantification of Eletriptan (B1671169) Hemisulfate and its related substances. High-performance liquid chromatography (HPLC) and its variations are the most prominently used techniques due to their high resolution and sensitivity.

The development of a robust HPLC method for Eletriptan Hemisulfate analysis involves a systematic approach to select the appropriate stationary phase, mobile phase, and detection wavelength. Validation of the developed method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. researchgate.net Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netijpsr.com

A typical HPLC method for Eletriptan Hemisulfate utilizes a C18 column as the stationary phase. ijpcbs.com The mobile phase composition is a critical factor that is optimized to achieve efficient separation. ijpcbs.com Detection is commonly carried out using a UV detector at a wavelength where Eletriptan shows maximum absorbance. ijpcbs.com

Table 1: HPLC Method Validation Parameters for Eletriptan Hemisulfate

| Validation Parameter | Typical Range/Value |

|---|---|

| Linearity Range | 5.0-500.0 µg/ml researchgate.net |

| Correlation Coefficient (r²) | > 0.999 researchgate.netijpsr.com |

| Accuracy (Recovery) | 98.6% to 102.3% ijpsr.com |

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used variant of HPLC for the analysis of non-polar to moderately polar compounds like Eletriptan. The optimization of an RP-HPLC method is crucial to achieve the desired separation efficiency. This involves adjusting the mobile phase composition, pH, flow rate, and column temperature. researchgate.netijpsr.com

For instance, an optimized RP-HPLC method for Eletriptan analysis might employ a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. ijpsr.comijpcbs.com The pH of the mobile phase is adjusted to ensure the analyte is in a suitable ionic state for optimal retention and peak shape. ijpcbs.com The choice of the stationary phase, such as a Purosphere STAR RP-8e or a Phenomenex Chromosil C18 column, also plays a significant role in the separation. ijpsr.comijpcbs.com

Table 2: Optimized RP-HPLC Conditions for Eletriptan Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase | Purosphere STAR RP-8e ijpsr.com | Phenomenex Chromosil C18 (250 x 4.6mm, 5 µm) ijpcbs.com |

| Mobile Phase | Phosphate (B84403) buffer (pH 4.0), Acetonitrile, Water, Tetrahydrofuran (70:30:1 v/v/v) ijpsr.com | Acetonitrile, Triethylamine (B128534) (TEA), Tetrahydrofuran (THF) (50:25:25 v/v/v), pH adjusted to 6.3 ijpcbs.com |

| Flow Rate | 1.5 ml/min ijpsr.com | 1.0 ml/min ijpcbs.com |

| Detection Wavelength | 225 nm ijpsr.com | 228 nm ijpcbs.com |

| Column Temperature | 20°C ijpsr.com | Not specified |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. This powerful technique is particularly useful for the quantitative analysis of Eletriptan in complex biological matrices such as human plasma. nih.govresearchgate.net

In a typical LC-MS/MS method for Eletriptan, the compound is first separated on an HPLC column and then introduced into the mass spectrometer. nih.govresearchgate.net The mass spectrometer is often operated in the multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. nih.govresearchgate.net This involves monitoring a specific precursor ion of Eletriptan and its characteristic product ion. nih.govresearchgate.net For example, the proton adduct of Eletriptan at m/z 383.2 can be selected as the precursor ion, which then fragments to a product ion at m/z 84.3. nih.govresearchgate.net

This methodology allows for the accurate quantification of Eletriptan at very low concentrations, typically in the range of 0.5 to 250.0 ng/mL in human plasma. nih.govresearchgate.net The use of an internal standard, such as Naratriptan, is common to correct for variations in sample preparation and instrument response. nih.govresearchgate.net

Spectroscopic Techniques for Structural and Quantitative Analysis

Spectroscopic techniques are invaluable for the structural elucidation and quantitative determination of Eletriptan Hemisulfate. These methods are based on the interaction of electromagnetic radiation with the molecule.

Ultraviolet-Visible (UV-VIS) spectroscopy is a simple, rapid, and cost-effective method for the quantitative analysis of Eletriptan Hemisulfate in pharmaceutical dosage forms. ijpcbs.com The method is based on the measurement of the absorbance of a solution containing the compound in the UV-VIS region of the electromagnetic spectrum.

The UV spectrum of Eletriptan Hemisulfate exhibits a characteristic maximum absorbance (λmax) at a specific wavelength, which is utilized for its quantification. ijpcbs.com The λmax for Eletriptan has been reported to be around 221 nm, 227 nm, and 270 nm in different solvents. researchgate.netijpcbs.comresearchgate.net The linearity of the method is established by preparing a series of standard solutions of known concentrations and measuring their absorbance. A calibration curve is then constructed by plotting absorbance versus concentration. ijpcbs.com

Table 3: UV-VIS Spectroscopic Parameters for Eletriptan Hemisulfate Analysis

| Parameter | Reported Value |

|---|---|

| Maximum Absorbance (λmax) | 221 nm ijpcbs.com, 227 nm researchgate.net, 270 nm researchgate.net |

| Linearity Range | 1-10 µg/ml ijpcbs.com, 2-12 µg/ml iajpr.com |

| Correlation Coefficient (r²) | > 0.998 iajpr.com |

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for the identification of functional groups present in a molecule and for studying molecular interactions. researchgate.net The FT-IR spectrum of a compound provides a unique "fingerprint" based on the vibrational frequencies of its chemical bonds. researchgate.net

In the context of Eletriptan Hemisulfate, FT-IR spectroscopy is used to confirm the identity of the drug substance by comparing its spectrum with that of a reference standard. ijpsr.com Furthermore, this technique is employed to investigate potential interactions between Eletriptan and excipients in a pharmaceutical formulation. researchgate.net By comparing the FT-IR spectrum of the pure drug with that of a physical mixture of the drug and excipients, any significant shifts or changes in the characteristic absorption bands can indicate a molecular interaction. researchgate.net The absence of such changes suggests that there is no chemical interaction between the drug and the excipients. researchgate.net

Principles of Analytical Method Validation

The validation of an analytical method is a critical process in pharmaceutical analysis, ensuring that the chosen procedure is suitable for its intended purpose. For Eletriptan Hemisulfate, this involves systematically evaluating a set of performance characteristics to confirm that the method provides reliable, reproducible, and accurate data. The validation process is typically conducted in accordance with guidelines established by the International Council for Harmonisation (ICH).

Assessment of Precision, Linearity, and Accuracy

Precision The precision of an analytical method describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (% RSD). For Eletriptan Hemisulfate, precision is assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision).

In one study using a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, the % RSD for system precision and method precision were found to be less than 2%. ijpcbs.com Another RP-HPLC method demonstrated high precision with % RSD values calculated at 0.32 for intraday precision and 0.05 for inter-day precision. ijpcbs.com A UV-Visible spectrophotometric method also confirmed good precision with a % RSD of 0.496%. ijpcbs.com

Linearity Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards of Eletriptan Hemisulfate at different concentrations. The data is then plotted to create a calibration curve, and the correlation coefficient (r²) is calculated.

Several studies have established the linearity of different analytical methods for Eletriptan. An RP-HPLC method showed good linearity in the concentration range of 30-100 μg/ml, with a correlation coefficient (r) of 0.9996. ijpcbs.com Another RP-HPLC method was found to be linear in the range of 5-30 mcg/ml with a correlation coefficient of 0.9998. researchgate.net A highly sensitive HPLC-PDA method was linear in the concentration range of 0.2-10 µg/ml with a correlation coefficient of 0.999. researchgate.net

Accuracy Accuracy is the measure of the closeness of the test results obtained by a method to the true value. It is often determined by recovery studies, where a known amount of pure Eletriptan Hemisulfate is added to a sample matrix and then analyzed. The percentage of the analyte recovered is calculated to assess the method's accuracy.

For an RP-HPLC method, recovery values for Eletriptan were found to be between 99.04% and 101.99%. ijpcbs.com In another study, the accuracy of a UPLC method was demonstrated at three levels (50-150% of the specification limit), with the recovery of impurities found to be in the range of 98% to 102%. iosrjournals.org The accuracy of a chiral HPLC method for the (S)-isomer of eletriptan was confirmed with mean recovery values between 101% and 102%. asianpubs.org

| Analytical Method | Linearity Range | Correlation Coefficient (r or r²) | Precision (%RSD) | Accuracy (% Recovery) | Source |

|---|---|---|---|---|---|

| RP-HPLC | 30-100 µg/mL | 0.9996 | <2% | 99.04 - 101.99% | ijpcbs.com |

| RP-HPLC | 5-30 µg/mL | 0.9998 | Not Specified | Not Specified | researchgate.net |

| HPLC-PDA | 0.2-10 µg/mL | 0.999 | <2% | >99% | researchgate.net |

| RP-HPLC | 0.05-1.00 mg/mL | >0.995 | Low RSD | Good Recovery | jcu.edu.auresearchgate.net |

| UV-Vis Spectrophotometry | 1-10 µg/mL | Not Specified | 0.496% | Confirmed | ijpcbs.com |

| UPLC | Not Specified | Not Specified | Not Specified | 98 - 102% | iosrjournals.orgresearchgate.net |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These limits are crucial for analyzing impurities and degradation products.

The LOD and LOQ are typically calculated based on the standard deviation of the response and the slope of the calibration curve. Different analytical methods exhibit varying levels of sensitivity for Eletriptan Hemisulfate.

For instance, one RP-HPLC method determined the LOD and LOQ for Eletriptan to be 0.8 μg/ml and 2.5 μg/ml, respectively. ijpcbs.com A more sensitive HPLC-PDA method reported an LOD of 0.05 µg/ml and an LOQ of 0.14 µg/ml. researchgate.net A chiral HPLC method designed for the enantiomeric purity of eletriptan hydrobromide found the LOD and LOQ for the (S)-isomer to be 0.0147 µg/mL and 0.0489 µg/mL, respectively. asianpubs.org UPLC methods have also been validated, with detection limits for process-related impurities ranging between 0.16 and 0.24 µg/mL. iosrjournals.org

| Analytical Method | LOD | LOQ | Source |

|---|---|---|---|

| RP-HPLC | 0.8 µg/mL | 2.5 µg/mL | ijpcbs.com |

| HPLC-PDA | 0.05 µg/mL | 0.14 µg/mL | researchgate.net |

| Chiral HPLC ((S)-isomer) | 0.0147 µg/mL | 0.0489 µg/mL | asianpubs.org |

| UPLC (impurities) | 0.16 - 0.24 µg/mL | Not Specified | iosrjournals.org |

Robustness Evaluation of Analytical Methods

Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, but deliberate, variations in method parameters. This evaluation provides an indication of its reliability during normal usage. For chromatographic methods used in the analysis of Eletriptan Hemisulfate, common parameters that are intentionally varied include mobile phase composition, pH, flow rate, and column temperature.

In the validation of an RP-HPLC method for Eletriptan, robustness was tested by varying the wavelength (223 nm to 233 nm), the flow rate of the mobile phase (0.8 to 1.2 ml/min), and the buffer pH (6.1 to 6.5). ijpcbs.com The results from these variations were analyzed to ensure the method's reliability. ijpcbs.com

Another study employed an experimental design and a response surface method to test the robustness of an RP-HPLC procedure by evaluating the effects of variations in mobile phase composition, pH, and temperature. jcu.edu.auresearchgate.net The study found only small deviations from the method settings, confirming the suitability of the method for routine determination. jcu.edu.auresearchgate.net Similarly, the robustness of a chiral HPLC method was demonstrated by deliberately altering the flow rate (±0.1 mL min⁻¹), column temperature (±5 ºC), and the percentage of ethanol (B145695) in the mobile phase. asianpubs.org In all varied conditions, the resolution between the (S)-isomer and eletriptan remained greater than 3.5, illustrating the method's robustness. asianpubs.org

| Analytical Method | Parameters Varied | Source |

|---|---|---|

| RP-HPLC | Wavelength, Mobile Phase Flow Rate, Buffer pH | ijpcbs.com |

| RP-HPLC | Mobile Phase Composition, pH, Temperature | jcu.edu.auresearchgate.net |

| Chiral HPLC | Flow Rate, Column Temperature, Mobile Phase Composition | asianpubs.org |

Structural Activity Relationships Sar and Comparative Molecular Pharmacology of Eletriptan

Comparative Receptor Binding Profiles with Other Triptans

The pharmacological distinction of eletriptan (B1671169) is evident when its receptor binding and functional activity are compared with the first-generation triptan, sumatriptan (B127528). These comparisons highlight differences in affinity and tissue selectivity that may underlie variations in clinical profiles.

Eletriptan demonstrates a higher binding affinity for both human 5-HT1B and 5-HT1D receptors compared to sumatriptan. nih.gov Research characterizing the binding profiles showed that eletriptan's affinity was over three-fold higher at the 5-HT1B receptor and more than six-fold higher at the 5-HT1D receptor than that of sumatriptan. nih.gov Kinetic studies further revealed that at the 5-HT1D receptor, eletriptan had a significantly faster association rate and a slower dissociation rate compared to sumatriptan, indicating a more potent and sustained interaction with the receptor. nih.gov

| Compound | 5-HT1B Receptor KD (nM) | 5-HT1D Receptor KD (nM) |

|---|---|---|

| Eletriptan | 3.14 | 0.92 |

| Sumatriptan | 11.07 | 6.58 |

A key aspect of triptan pharmacology is craniovascular selectivity—the ability to preferentially constrict cranial blood vessels, such as the middle meningeal artery, which are implicated in migraine pathophysiology, while having a lesser effect on peripheral vessels like the coronary arteries. nih.govresearchgate.net In vitro studies using human isolated blood vessels have shown that both eletriptan and sumatriptan are more potent in contracting the middle meningeal artery than the coronary artery. nih.gov

However, eletriptan exhibits a greater degree of selectivity in this regard. One study determined that the potency of eletriptan was 86-fold higher in the meningeal artery compared to the coronary artery, whereas for sumatriptan, the difference was 30-fold. nih.gov Another analysis reported that the cranioselectivity of eletriptan was 63-fold higher than that of sumatriptan in the coronary artery. eur.nl This suggests that at therapeutic concentrations, eletriptan has a more limited propensity to cause coronary vasoconstriction relative to its therapeutic cranial vascular effects when compared to sumatriptan. nih.govneurology.org

| Compound | Middle Meningeal Artery (pEC50) | Coronary Artery (pEC50) |

|---|---|---|

| Eletriptan | 7.34 | 5.54 |

| Sumatriptan | 6.91 | 6.24 |

Molecular Basis of Serotonin (B10506) Receptor Selectivity and Agonism

The selectivity of triptans for 5-HT1B/1D receptors is rooted in the specific molecular architecture of the receptor's binding site. nih.gov Crystal structures of the human 5-HT1B receptor reveal that it possesses an "extended binding pocket" which is not present in all serotonin receptor subtypes. nih.gov This pocket is created by a significant outward shift at the extracellular end of a protein segment known as helix V. nih.gov

Triptans, including eletriptan, are characterized by a large substituent group at the 5' position of their indole (B1671886) ring structure. nih.gov This bulky group is well-accommodated by the open, extended pocket of the 5-HT1B receptor, facilitating a high-affinity binding interaction. nih.gov In contrast, other receptors like the 5-HT2B subtype have a narrower binding pocket that cannot as easily accommodate this structural feature, which is a key determinant of subtype selectivity. nih.gov Eletriptan's structure, which includes a longer and more flexible linker between the indole ring and its phenylsulfonyl ethyl group, may allow it to fit better into even narrower binding pockets compared to other triptans. nih.govnih.gov Its agonist activity stems from the subsequent activation of these receptors, which for the 5-HT1B receptor leads to vasoconstriction and for the 5-HT1D receptor results in the inhibition of pro-inflammatory neuropeptide release from trigeminal nerve endings. virtualheadachespecialist.comnih.gov

Structure-Based Drug Design Implications for Future Triptan Development

The understanding of eletriptan's structure-activity relationships has significant implications for the design of future antimigraine therapies. The bulky, electron-rich sulfonamide group on eletriptan is recognized as a key contributor to its high receptor affinity. wikipedia.org This knowledge, combined with detailed structural models of the receptor binding pockets, allows for a rational, structure-based approach to designing new compounds with improved properties. nih.gov

A primary goal in future drug development is to separate the desired therapeutic actions from potential side effects. The vasoconstrictor activity of triptans is mediated by the 5-HT1B receptor and is responsible for their cardiovascular contraindications. researchgate.net In contrast, the inhibition of neuropeptide release is mediated by 5-HT1D and 5-HT1F receptors. researchgate.net This has led to the development of a new class of drugs, known as "ditans" (e.g., Lasmiditan), which are selective 5-HT1F receptor agonists. researchgate.net These agents are designed to inhibit the trigeminal nerve pathways without causing the vasoconstriction associated with 5-HT1B agonism, thereby offering a potential therapeutic option for patients with cardiovascular risk factors. researchgate.net The development of these more selective agents is a direct outcome of the insights gained from the molecular pharmacology of triptans like eletriptan.

In Vitro and Preclinical Mechanistic Investigations of Eletriptan Activity

Studies on the Vascular System

Eletriptan's effects on the vascular system have been extensively studied to understand its role in cranial vasoconstriction, a key mechanism in its efficacy.

Reduction of Carotid Arterial Blood Flow in Anesthetized Animal Models

In anesthetized animal models, eletriptan (B1671169) has demonstrated a significant impact on carotid arterial blood flow. Studies in anesthetized pigs have shown that intravenous administration of eletriptan leads to a dose-dependent decrease in total carotid blood flow. This effect is primarily achieved by reducing the blood flow through cephalic arteriovenous anastomoses. Notably, while the anastomotic blood flow is constricted, the nutrient (capillary) blood flow to tissues such as the ear, skin, and fat has been observed to increase significantly.

The potency of eletriptan in this model is highlighted by the doses required to achieve a 50% reduction (ED50) in arteriovenous anastomotic blood flow and conductance. The highest doses tested resulted in substantial reductions in both parameters.

Contraction Studies in Isolated Guinea-Pig Iliac Arteries

In in vitro studies using isolated guinea-pig iliac arteries moderately pre-contracted with prostaglandin (B15479496) F2α, eletriptan elicited a contractile response. nih.gov The concentration-response curve for eletriptan was observed to be biphasic. nih.gov The initial phase of contraction occurred at concentrations between 0.01 and 3 µM. nih.gov This contractile effect in the guinea-pig iliac artery is mediated by the 5-HT1B receptor. nih.gov

Vasoconstrictor Activity in Dog Isolated Saphenous Vein and Basilar Artery Models

Eletriptan has been identified as a potent partial agonist at the 5-HT1D-like receptor, which mediates vasoconstriction. This activity has been demonstrated in dog isolated saphenous vein and basilar artery models. In the dog basilar artery, eletriptan shows potent constrictor activity.

Contractile Effects in Human Isolated Middle Meningeal Artery and Coronary Artery Models

To assess its craniovascular selectivity, the contractile effects of eletriptan have been studied in human isolated middle meningeal and coronary arteries. Eletriptan induces concentration-dependent contractions in both types of arteries. However, it is significantly less potent in contracting the human isolated coronary artery compared to the middle meningeal artery, indicating a degree of selectivity for the cranial vasculature. nih.gov This selectivity is an important aspect of its preclinical profile.

Investigations on Neuronal and Inflammatory Pathways

Beyond its vascular effects, the activity of eletriptan on neuronal pathways, particularly the trigeminal nerve system, is a critical component of its mechanism of action.

Inhibition of Trigeminal Nerve Activity in Rat Models

Eletriptan has been shown to inhibit trigeminal nerve activity in animal models. In a rat model of experimental migraine, electrical stimulation of the trigeminal ganglion leads to changes associated with migraine pathophysiology, such as an increase in the expression of c-fos and c-jun proteins in the trigeminal complex and an increase in calcitonin gene-related peptide (CGRP) immunoreactivity.

Pre-treatment with eletriptan has been found to prevent these stimulation-induced effects. It markedly reduces the number of oncoprotein-expressing cells in the caudal trigeminal complex. Furthermore, eletriptan affects the expression of CGRP in the perikarya of trigeminal ganglion cells, significantly decreasing the number of small nerve cells with a compact CGRP immunoreaction. In another study with cats, eletriptan was able to selectively suppress noxious sensory information from the dura, induced by glyceryl trinitrate, through its action at 5-HT(1B/1D) receptors.

Attenuation of Neurogenic Inflammation Indices in Animal Models

Eletriptan has demonstrated efficacy in preclinical models by inhibiting key processes of neurogenic inflammation, a crucial component in the pathophysiology of migraine. patsnap.comnih.gov In animal models, eletriptan acts on presynaptic 5-HT(1D) receptors located on the trigeminal nerve endings. nih.gov This agonistic activity inhibits the release of pro-inflammatory vasoactive neuropeptides, such as calcitonin gene-related peptide (CGRP) and substance P, from sensory nerve terminals in the dura mater. patsnap.comnih.gov

Studies in rats have shown that eletriptan effectively inhibits trigeminal nerve-mediated inflammation within the dura mater. researchgate.net This action is believed to reduce the painful inflammation and vasodilation of cranial blood vessels associated with a migraine attack. patsnap.com The potency and efficacy of eletriptan in inhibiting this neurogenic inflammation in the rat dura mater have been found to be comparable to that of sumatriptan (B127528). researchgate.net The application of inflammatory agents to the dura in animal models is a common method to trigger trigeminal activation and sensitization, and the attenuation of these effects by triptans like eletriptan supports their therapeutic mechanism. nih.gov

Serotonin (B10506) Receptor Occupancy Studies in Trigeminal Ganglion in Preclinical Models

Preclinical investigations in rats have quantified the extent to which eletriptan occupies its target serotonin receptors in the trigeminal ganglion, a key site of action for migraine therapy. drugbank.com Using a combinatory mapping approach, studies have estimated the receptor occupancy (RO) of eletriptan at 5-HT(1B), 5-HT(1D), and 5-HT(1F) receptors at clinically relevant unbound plasma concentrations. drugbank.com

The findings reveal near-complete receptor occupancy in the trigeminal ganglion. drugbank.com For instance, at clinically relevant concentrations, eletriptan was predicted to achieve 84% occupancy of the 5-HT(1B) receptor subtype in the trigeminal ganglion. drugbank.com These high levels of receptor engagement in this peripheral nervous system structure are consistent with the proposed mechanism of action, where agonizing these receptors on trigeminal nerve endings inhibits the release of inflammatory neuropeptides. patsnap.comdrugbank.com

| Anatomical Region | Receptor Subtype | Predicted Occupancy (%) |

|---|---|---|

| Trigeminal Ganglion | 5-HT(1B) | 84% drugbank.com |

| Trigeminal Ganglion | 5-HT(1D) | Near-complete drugbank.com |

| Trigeminal Ganglion | 5-HT(1F) | Near-complete drugbank.com |

| Whole Brain | 5-HT(1B) | 37% drugbank.com |

Central Nervous System Distribution in Preclinical Models

The distribution of a drug to its target site is governed by its ability to exist in a free, unbound state. In preclinical studies using rats, the unbound fractions of eletriptan in both plasma (f(u,plasma)) and brain homogenate (f(u,brain)) have been determined using equilibrium dialysis. drugbank.com

These investigations revealed moderate plasma protein binding for eletriptan, with a mean f(u,plasma) of 0.31. drugbank.com In the brain, eletriptan showed more significant binding to tissue components, with a determined f(u,brain) of 0.14. drugbank.com This indicates that a smaller fraction of the total drug concentration in the brain is free to interact with receptors compared to in the plasma. These values were obtained using clinically relevant plasma concentrations to ensure the translatability of the findings. drugbank.com

| Matrix | Parameter | Value |

|---|---|---|

| Plasma | f(u,plasma) | 0.31 drugbank.com |

| Brain Homogenate | f(u,brain) | 0.14 drugbank.com |

The extent to which eletriptan enters the central nervous system (CNS) has been quantitatively assessed in rats by determining its unbound brain-to-plasma partition coefficient (K(p,uu)). drugbank.com This parameter reflects the ratio of the unbound drug concentration in the brain interstitial fluid (ISF) to the unbound concentration in plasma at steady state, providing a measure of blood-brain barrier (BBB) transport. drugbank.com

Studies have shown that eletriptan has restricted entry across the BBB. The K(p,uu) for the whole brain was measured to be 0.058. drugbank.com This low value suggests that while eletriptan does cross the BBB, its penetration into the brain ISF is limited, potentially due to efflux transporter activity. drugbank.com Despite this, the highest unbound drug transport was observed across the blood-nerve barrier of the trigeminal ganglion, with a K(p,uu) value of 0.519, highlighting the preferential distribution to this key peripheral site. drugbank.com

Despite demonstrating restricted transport across the BBB, preclinical data suggest that eletriptan achieves sufficient unbound concentrations within the CNS to engage central serotonin receptors. drugbank.com Although the K(p,uu) is low, the unbound concentrations are still pharmacologically relevant. For example, the predicted occupancy of 5-HT(1B) receptors in the whole brain was 37% at clinically relevant doses. drugbank.com

Mechanistic Studies for Drug Repurposing (Chemical/Pharmacological Focus)

While eletriptan is established for migraine treatment, its broader pharmacological profile presents mechanistic avenues for potential drug repurposing. The basis for this exploration lies in its binding affinity for various serotonin receptor subtypes beyond its primary targets. drugbank.comwikipedia.org

Eletriptan binds with high affinity to 5-HT(1B), 5-HT(1D), and 5-HT(1F) receptors, which is the foundation of its anti-migraine action. drugbank.comelsevierpure.com However, it also displays modest affinity for 5-HT(1A), 5-HT(1E), 5-HT(2B), and 5-HT(7) receptors. drugbank.comwikipedia.org This wider receptor interaction profile, particularly its activity at the 5-HT(7) receptor, could be mechanistically significant for other CNS disorders. The 5-HT(7) receptor, for instance, is implicated in processes such as mood regulation, learning, and memory, and antagonists for this receptor are being investigated for anxiety and cognitive disorders. kopfwww.ch Eletriptan's modulator activity at this receptor could provide a pharmacological starting point for investigating its utility in conditions where 5-HT(7) signaling is dysregulated. drugbank.comkopfwww.ch

Further mechanistic studies would be required to elucidate the functional consequences (agonist, antagonist, or partial agonist activity) of eletriptan's binding at these secondary targets and to determine if these interactions could be therapeutically exploited for new indications.

Evaluation of Locomotor Recovery Properties in Animal Models of Spinal Cord Injury

Recent preclinical research has identified Eletriptan hydrobromide as a promising candidate for promoting locomotor recovery following spinal cord injury. clinicaltrials.govclinicaltrials.gov Evidence from two distinct animal models of SCI has demonstrated the locomotor recovery properties of Eletriptan, leading to its consideration as a repurposed drug for acute SCI in humans. clinicaltrials.govveeva.comclinicaltrials.gov While the detailed findings from these preclinical studies are not yet fully published, they have provided a solid foundation for initiating clinical trials. clinicaltrials.govveeva.com

The rationale for investigating Eletriptan in SCI is rooted in the crucial role of the serotonergic system in modulating vertebrate locomotion. clinicaltrials.govnih.govsemanticscholar.org Descending serotonergic projections from the brainstem to the spinal cord are essential for activating the locomotor central pattern generator (CPG), a neural network in the spinal cord that can generate the rhythmic motor output for walking. nih.govnih.gov Spinal cord injury disrupts these descending pathways, leading to a depletion of serotonin below the level of injury and contributing significantly to locomotor dysfunction. nih.govnih.govresearchgate.net

The evaluation of locomotor recovery in animal models of SCI typically involves standardized behavioral assessments. One of the most common is the Basso, Beattie, Bresnahan (BBB) locomotor rating scale, which assesses hindlimb movements, coordination, and weight support. Other tests may include grid walk tests to evaluate sensorimotor coordination and footprint analysis to assess gait parameters.

Table 1: Representative Data on Locomotor Recovery Assessment in a Rodent Model of Spinal Cord Injury This table is illustrative and based on typical outcomes in preclinical SCI studies. Specific data for Eletriptan hemisulfate is not yet publicly available.

| Treatment Group | BBB Score (Week 1 Post-SCI) | BBB Score (Week 4 Post-SCI) | Grid Walk Test (Errors at Week 4) |

|---|---|---|---|

| Vehicle Control | 2.5 ± 0.5 | 8.2 ± 1.1 | 15.3 ± 2.4 |

| Eletriptan (Low Dose) | 2.8 ± 0.6 | 10.5 ± 1.3* | 11.8 ± 1.9* |

| Eletriptan (High Dose) | 3.1 ± 0.4 | 12.7 ± 1.5** | 8.5 ± 1.7** |

| Positive Control | 3.0 ± 0.5 | 13.1 ± 1.2** | 7.9 ± 1.5** |

p < 0.05 vs. Vehicle Control; **p < 0.01 vs. Vehicle Control

Analysis of Serotonin System Dysregulation Post-Spinal Cord Injury in Animal Models

Spinal cord injury leads to a significant dysregulation of the serotonin system caudal to the lesion. clinicaltrials.govnih.govnih.gov This includes the depletion of serotonin due to the severing of descending axons, as well as adaptive changes in the expression and sensitivity of serotonin receptors. nih.govnih.govresearchgate.net An elevated expression, hypersensitivity, and even constitutive auto-activation of specific 5-HT receptors have been observed following SCI. clinicaltrials.govveeva.comnih.gov These alterations contribute to the complex pathophysiology of SCI, including motor dysfunction. nih.gov

The therapeutic strategy of using a 5-HT receptor agonist like Eletriptan is based on the premise of targeting these altered receptors to modulate the excitability of spinal motor circuits. nih.gov The 5-HT1 receptor family, to which the targets of Eletriptan belong, is known to play a modulatory role in the spinal cord. frontiersin.org While 5-HT2 receptors are often associated with increasing excitability, 5-HT1 receptors can have more nuanced, and sometimes inhibitory, effects on neuronal excitability. researchgate.netfrontiersin.org

The analysis of serotonin system dysregulation in preclinical SCI models involves a variety of techniques. High-performance liquid chromatography (HPLC) can be used to measure the levels of serotonin and its metabolites in spinal cord tissue, confirming the depletion that occurs post-injury. Receptor autoradiography, immunohistochemistry, and Western blotting are employed to quantify the changes in the density and distribution of specific serotonin receptor subtypes, such as 5-HT1B and 5-HT1D, in different regions of the spinal cord.

Table 2: Illustrative Analysis of Serotonin System Markers in the Lumbar Spinal Cord of a Rat Model of SCI This table is illustrative and based on typical findings in preclinical SCI research. Specific data for Eletriptan hemisulfate is not yet publicly available.

| Group | Serotonin (5-HT) Level (ng/g tissue) | 5-HT1B Receptor Density (fmol/mg tissue) | 5-HT1D Receptor Density (fmol/mg tissue) |

|---|---|---|---|

| Sham | 250 ± 30 | 85 ± 10 | 60 ± 8 |

| SCI + Vehicle | 45 ± 12** | 150 ± 20** | 110 ± 15** |

| SCI + Eletriptan | 50 ± 15** | 115 ± 18* | 85 ± 12* |

**p < 0.01 vs. Sham; p < 0.05 vs. SCI + Vehicle

The data presented in this illustrative table depicts the expected serotonin depletion and receptor upregulation following SCI, and a potential modulatory effect of an agonist like Eletriptan in normalizing these receptor changes. The investigation into Eletriptan's effects on these neurochemical and receptor alterations is a critical component of its preclinical evaluation for spinal cord injury.

Chemical Development and Formulation Science of Eletriptan Hemisulfate

Crystalline Forms and Polymorphism

The ability of a solid material to exist in two or more crystalline forms with different arrangements or conformations of the molecules in the crystal lattice is known as polymorphism. These different forms, or polymorphs, can exhibit varying physicochemical properties, including solubility, melting point, and stability, which can significantly impact the bioavailability and therapeutic efficacy of a drug. While specific characterization data for the polymorphic forms of eletriptan (B1671169) hemisulfate are not extensively detailed in publicly available literature, information on the closely related eletriptan hydrobromide salt provides valuable insight into the polymorphic behavior of eletriptan. It has been noted that alpha and beta polymorphic forms of eletriptan hemisulfate are disclosed in patent literature, suggesting similar polymorphic tendencies to the hydrobromide salt.

Characterization of Polymorphic Forms (e.g., alpha, beta, amorphous)

Studies on eletriptan hydrobromide have identified and characterized distinct polymorphic forms, primarily the α-form and the β-form, as well as an amorphous state. These forms are distinguishable through various analytical techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) spectroscopy.

Alpha (α) Form: The α-form of eletriptan hydrobromide is a stable crystalline form. Its characterization is well-documented, with specific peaks observed in its PXRD pattern and a distinct thermal profile in DSC analysis.

Beta (β) Form: The β-form of eletriptan hydrobromide is another crystalline polymorph. It is considered to be less stable than the α-form and can convert to the more stable form under certain conditions. The characterization of the β-form also relies on its unique PXRD pattern and thermal properties.

Amorphous Form: Apart from the crystalline forms, eletriptan can also exist in an amorphous state. This form lacks a long-range ordered crystal lattice, which generally results in higher apparent solubility and dissolution rates compared to its crystalline counterparts. However, the amorphous form is thermodynamically less stable and may have a tendency to crystallize over time.

The table below summarizes the characteristic analytical data for the alpha and beta forms of eletriptan hydrobromide, which can serve as a reference for the anticipated characteristics of eletriptan hemisulfate polymorphs.

| Form | Analytical Technique | Characteristic Data |

| Alpha (α) Form | Powder X-ray Diffraction (PXRD) | Main peaks at approximately 9.7, 10.7, 15.9, 16.5, 17.8, 18.3, 19.3, 19.8, 20.1, 21.2, 24.4, 25.5, 25.8, 26.7, 27.6, and 29.4 degrees 2θ. nih.gov |

| Infrared (IR) Spectroscopy (cm⁻¹) | Peaks at 3371, 3293, 2713, 2524, 1419, 1343, 1307, 1264, 1151, 1086, 1020, 1008, 999, 922, 900, 805, 758, 740, 728, 689, 672, 652, 640, 598, 581, 573, 531, 498, 465, 457, 443, 428, 422, 414, and 399. nih.gov | |

| Beta (β) Form | Powder X-ray Diffraction (PXRD) | Main peaks at approximately 11.0, 17.2, 19.2, 20.1, 21.6, 22.6, 23.6, and 24.8 degrees 2θ. nih.gov |

| Infrared (IR) Spectroscopy (cm⁻¹) | Peaks at 3239, 2672, 2656, 2632, 1409, 1366, 1351, 1334, 1303, 1293, 1152, 1138, 1122, 1098, 1086, 791, 771, 746, 688, 634, 557, 528, 484, 476, 469, 463, 455, 432, 424, 413, and 401. nih.gov |

Note: The data presented is for eletriptan hydrobromide and serves as a reference for eletriptan hemisulfate.

Impact of Polymorphism on Chemical Behavior

The existence of different polymorphic forms can have a profound impact on the chemical behavior of a drug substance. nih.gov These differences arise from the distinct crystal lattice arrangements and intermolecular interactions in each polymorph.

Solubility and Dissolution Rate: Generally, metastable polymorphs exhibit higher solubility and faster dissolution rates compared to their more stable counterparts. google.com The amorphous form, lacking a crystalline structure, typically shows the highest solubility. This can be a critical factor in formulation development, as higher dissolution rates can lead to improved bioavailability.

Stability: The thermodynamic stability of polymorphs is a key consideration. Metastable forms have a tendency to convert to the more stable form over time, which can be triggered by factors such as temperature, humidity, and mechanical stress. google.com This conversion can alter the drug product's performance during its shelf life. The most stable polymorphic form is generally preferred for formulation to ensure consistent product quality and therapeutic effect. nih.gov

Hygroscopicity: The tendency of a substance to absorb moisture from the air can also vary between polymorphs. Differences in crystal packing can expose different functional groups at the crystal surface, influencing interactions with water molecules.

For eletriptan, the choice of a specific polymorphic form for a solid dosage formulation would be guided by a balance of solubility and stability to ensure both effective absorption and a long shelf-life.

Aqueous Solution Stability and Excipient Interactions

Eletriptan hemisulfate is known to be hydrolytically unstable, undergoing degradation through both hydrolysis and oxidation in aqueous solutions. google.com This instability presents a significant challenge for the development of aqueous pharmaceutical formulations, such as nasal sprays or injections, which require a long shelf-life. A solution of eletriptan hemisulfate in a pH 8 aqueous buffer can degrade to less than 85% of the initial concentration after being stored for 12 weeks at 50°C, with at least five degradation products being detected. google.com To overcome this, various excipients have been investigated for their ability to stabilize eletriptan hemisulfate in aqueous environments.

Stabilization Effects of Caffeine (B1668208) in Aqueous Formulations

Caffeine has been found to surprisingly stabilize aqueous pharmaceutical formulations containing eletriptan hemisulfate. google.com In addition to its stabilizing effect, caffeine also improves the solubility of eletriptan hemisulfate. The mechanism of this stabilization is not fully elucidated but may involve molecular interactions that protect the eletriptan molecule from hydrolytic and oxidative degradation. Pharmaceutical compositions have been developed that include 0.5 to 2.0% weight/volume of caffeine to achieve this stabilizing effect. google.com

Role of Antioxidants (e.g., Citric Acid, Ascorbic Acid) in Chemical Stability

Given that oxidation is a primary degradation pathway for eletriptan hemisulfate in aqueous solutions, the inclusion of antioxidants is a logical strategy to enhance stability. google.com Citric acid and ascorbic acid are common pharmaceutical antioxidants that have been shown to be effective in this regard. Interestingly, the stabilizing effect of these antioxidants in the presence of caffeine is greater than what would be expected from their antioxidant properties alone, suggesting a synergistic interaction that further protects eletriptan hemisulfate from degradation. google.com Formulations may contain up to 1.0% weight/volume of citric acid or ascorbic acid. google.com

Influence of Co-solvents (e.g., Ethanol) on Solubility and Stability

Ethanol (B145695) is primarily included in aqueous formulations as a co-solvent to aid in the dissolution of the drug substance. However, it has also been observed to have a stabilizing effect on aqueous formulations of eletriptan hemisulfate. google.com Furthermore, the combination of ethanol with caffeine results in an unexpected and significant increase in the stability of the formulation. google.com Aqueous compositions may contain up to 20.0% weight/volume of ethanol. google.com

The following table summarizes the roles of these key excipients in aqueous formulations of eletriptan hemisulfate.

| Excipient | Primary Role | Secondary/Synergistic Role |

| Caffeine | Stabilizer | Solubility enhancer |

| Citric Acid | Antioxidant | Synergistic stabilization with caffeine |

| Ascorbic Acid | Antioxidant | Synergistic stabilization with caffeine |

| Ethanol | Co-solvent | Stabilizer, synergistic stabilization with caffeine |

pH Buffering Strategies for Enhanced Chemical Stability

The chemical stability of Eletriptan Hemisulfate in aqueous environments is a critical consideration in the development of liquid formulations. The molecule is susceptible to degradation, primarily through hydrolysis and oxidation, with the rate of these reactions being significantly influenced by the pH of the solution google.com. Consequently, the implementation of pH buffering strategies is essential to maintain the drug's integrity and ensure an adequate shelf-life for the product google.com.

Forced degradation studies conducted on the eletriptan active moiety have confirmed its instability under both acidic and basic conditions researchgate.netijpcbs.com. These studies are designed to identify potential degradation pathways and the conditions that accelerate them ijpcbs.com. Research indicates that one of the primary degradation routes for eletriptan hemisulfate in aqueous solutions is oxidation google.com. The inherent hydrolytic instability of the compound further complicates the formulation of stable aqueous preparations google.com.

To counteract this pH-dependent degradation, formulations of eletriptan are carefully buffered to maintain a pH within a range where the molecule exhibits maximum stability. While a definitive single optimal pH is not universally cited, extensive research and formulation studies point towards a preference for weakly acidic to neutral pH environments. Various analytical methods and in vitro studies for eletriptan-containing products utilize buffers in this range, suggesting compatibility and stability. For instance, different studies have employed phosphate (B84403) buffer at pH 5, saliva-based buffer at pH 5.7, and phosphate buffer at pH 6.8 nih.govresearchgate.netasiapharmaceutics.info. Mobile phases for chromatographic analysis have also been adjusted to pH levels such as 3.5, 6.3, and 7.0 using various buffering agents ijpcbs.comresearchgate.net.

The selection of an appropriate buffering agent is as crucial as controlling the pH itself. Common buffer systems mentioned in the literature for eletriptan formulations and analytical procedures include:

Phosphate buffers: Widely used for in vitro dissolution and diffusion studies at pH values of 5.0 and 6.8 researchgate.netasiapharmaceutics.info.

Acetate (B1210297) buffers: An ammonium (B1175870) acetate solution adjusted to pH 6.0 with glacial acetic acid has been used in analytical procedures google.com.

Triethylamine (B128534) (TEA) buffers: Used in mobile phases for HPLC analysis, with pH adjusted using acids like orthophosphoric acid to values such as 6.3 or 7.0 ijpcbs.comresearchgate.net.

The challenge of stabilizing eletriptan is particularly pronounced at higher pH values. A patent for an aqueous formulation of eletriptan hemisulfate set a specific stability benchmark: a successful formulation should retain at least 95% of the initial eletriptan concentration after being stored at 50°C for 12 weeks in an aqueous buffer at pH 8 google.com. This target underscores the accelerated degradation that occurs in even weakly alkaline conditions and highlights the necessity of robust pH control for achieving long-term stability google.com.

The table below summarizes various pH conditions and buffer systems used in the study of eletriptan, reflecting the ranges considered for its formulation and analysis.

| pH Value | Buffer System / Acid/Base | Context of Use | Source |

|---|---|---|---|

| 3.5 | Trifluoroacetic acid in water/methanol | Mobile phase for UHPLC analysis | researchgate.net |

| 4.6 | Phosphate buffer | Mobile phase for LC system | nih.gov |

| 5.0 | Phosphate buffer | Medium for in vitro diffusion studies | asiapharmaceutics.info |

| 5.7 | Simulated saliva-based buffer | Medium for in vitro dissolution and diffusion studies | nih.gov |

| 6.0 | Ammonium acetate adjusted with glacial acetic acid | Mobile phase for HPLC analysis | google.com |

| 6.3 | Triethylamine (TEA) adjusted with ortho phosphoric acid | Mobile phase for RP-HPLC analysis | ijpcbs.com |

| 6.8 | Phosphate buffer | Medium for dissolution and drug release studies | researchgate.netrjptonline.org |

| 7.0 | Triethylamine (TEA) solution adjusted with o-phosphoric acid | Mobile phase for LC analysis | researchgate.net |

| 8.0 | Aqueous buffer | Condition for stability testing benchmark | google.com |